

Auranofin: A Chemical Probe for Interrogating Redox Biology

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Compound of Interest

Compound Name: Auranofin

Cat. No.: B1666135

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Auranofin, an orally bioavailable gold(I)-containing compound, has a long history of clinical use in the treatment of rheumatoid arthritis.[1] Beyond its anti-inflammatory properties, **auranofin** has emerged as a powerful chemical probe for studying redox biology.[2] Its primary mechanism of action involves the potent and irreversible inhibition of thioredoxin reductase (TrxR), a key selenoenzyme in the thioredoxin (Trx) system.[2][3] This system, comprising TrxR, Trx, and NADPH, is a central regulator of cellular redox homeostasis, antioxidant defense, and various signaling pathways.[2] By disrupting the Trx system, **auranofin** induces oxidative stress and elicits a range of cellular responses, making it an invaluable tool for investigating the roles of redox signaling in health and disease, particularly in cancer biology.[4][5]

This document provides detailed application notes and experimental protocols for utilizing **auranofin** as a chemical probe to study redox biology. It is intended for researchers, scientists, and drug development professionals interested in exploring the intricacies of cellular redox regulation.

Mechanism of Action

Auranofin's primary molecular target is thioredoxin reductase (TrxR).[2] The gold(I) ion in **auranofin** has a high affinity for the selenocysteine residue in the active site of TrxR, forming a stable and irreversible adduct.[2][3] This covalent modification inactivates the enzyme, preventing the reduction of oxidized thioredoxin.[2] The inhibition of TrxR disrupts the entire thioredoxin system, leading to a cascade of downstream effects:

- Increased Reactive Oxygen Species (ROS): Inhibition of TrxR impairs the cell's ability to scavenge ROS, leading to their accumulation and a state of oxidative stress.[5][6]
- Induction of Apoptosis: The elevated oxidative stress can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and activation of caspases.[7][8]
- Induction of Ferroptosis: **Auranofin** has also been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. [1][9][10]
- Inhibition of Glutathione Peroxidase (GPx): While TrxR is the primary target, **auranofin** can also inhibit other selenoproteins, including glutathione peroxidase, further compromising the cell's antioxidant capacity.[11]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of **auranofin**.

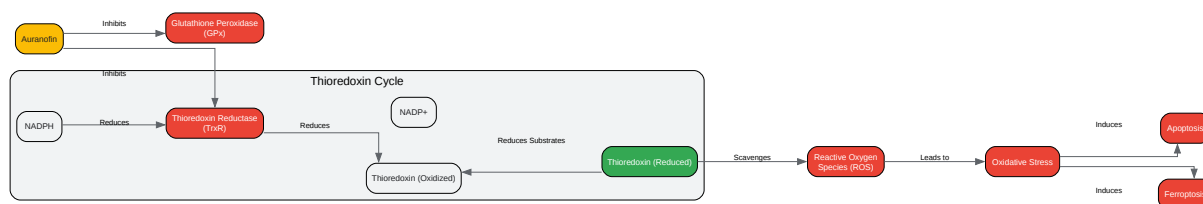
Parameter	Value	Target	Source
IC50	~88 nM	Thioredoxin Reductase (purified)	[7]
IC50	~2 µM	HeLa cells (24h)	[8]
IC50	1-5 µM	Lung cancer cell lines (24h)	[12]
IC50	1-10 µM	Ovarian cancer cell lines (72h)	[13]

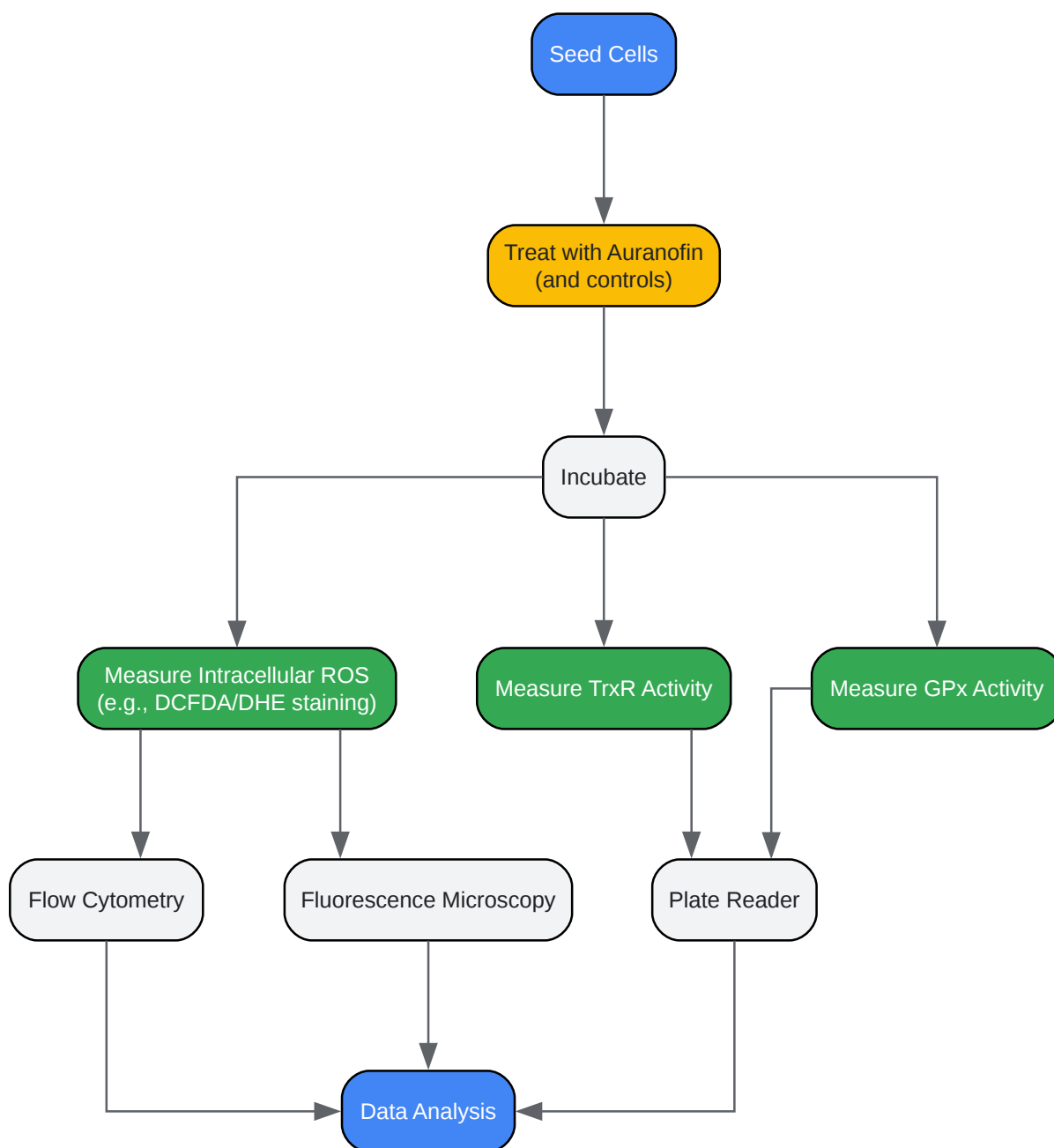
Cell Line	IC50 (24h)	Reference
Calu-6	~3 μ M	[12]
A549	~5 μ M	[12]
SK-LU-1	~5 μ M	[12]
NCI-H460	~4 μ M	[12]
NCI-H1299	~1 μ M	[12]

Parameter	Concentration	Effect	Reference
GPx Inhibition	$\geq 10 \mu$ M	Significant inhibition in Swan-71 cells	[11]

Signaling Pathways and Experimental Workflows

Auranofin's Impact on Cellular Redox Homeostasis





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